molecular formula C11H17Cl3N2 B1424285 1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride CAS No. 347194-15-4

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride

Cat. No. B1424285
M. Wt: 283.6 g/mol
InChI Key: YNLUWWWFIYZSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride” is a chemical compound with the molecular formula C11H17Cl3N2 . It’s used in various scientific research studies and possesses diverse applications, including drug development and organic synthesis.


Physical And Chemical Properties Analysis

For detailed physical and chemical properties, you can refer to databases like PubChem . They usually provide information like molecular weight, solubility, melting point, and more.

Scientific Research Applications

Agentes Antituberculosos

  • Resumen de la Aplicación : Este compuesto ha sido investigado como parte del diseño y síntesis de derivados de benzamida como agentes antituberculosos .
  • Descripción de los Métodos : Se diseñaron y sintetizaron derivados de benzamida sustituidos y se evaluaron por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra .
  • Resumen de Resultados : Entre los compuestos probados, algunos mostraron concentraciones inhibitorias del 50% (IC50) que van desde 1.35 hasta 2.18 μM. Además, se examinaron los valores de IC90, y los compuestos más activos resultaron ser más activos con IC90 que van desde 3.73 hasta 4.00 μM .

Desarrollo de Agentes Anticancerígenos

Es importante destacar que para obtener detalles específicos sobre procedimientos experimentales, datos cuantitativos o análisis estadísticos, se debe consultar la literatura científica actualizada o bases de datos de investigación. Para información detallada y actualizada, recomiendo buscar artículos revisados por pares o revisiones sobre el compuesto .

Safety And Hazards

Safety and hazard information should be provided in the material safety data sheet (MSDS) for the compound. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLUWWWFIYZSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697933
Record name 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride

CAS RN

347194-15-4
Record name 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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